molecular formula C16H12ClFN2S B15188134 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel- CAS No. 217322-00-4

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel-

Cat. No.: B15188134
CAS No.: 217322-00-4
M. Wt: 318.8 g/mol
InChI Key: ANWLALHSVVQOAU-JDNHERCYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound belonging to the thiazolo-benzimidazole class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. A metal-free photochemical approach using visible light irradiation in an aqueous ethanol medium at room temperature has been developed for efficient synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored, particularly in the context of antiviral and anticancer properties.

  • Medicine: The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor, making it a potential candidate for antiviral drugs.

  • Industry: Its unique chemical properties may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, as a non-nucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of viral RNA. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is part of the thiazolo-benzimidazole class, which includes other compounds with similar structures and properties. Some similar compounds include:

  • Thiazolo(3,4-b)benzimidazole

  • Thiazolo(3,4-c)benzimidazole

  • Thiazolo(3,4-d)benzimidazole

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

CAS No.

217322-00-4

Molecular Formula

C16H12ClFN2S

Molecular Weight

318.8 g/mol

IUPAC Name

(1R,3R)-1-(2-chloro-6-fluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H12ClFN2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1

InChI Key

ANWLALHSVVQOAU-JDNHERCYSA-N

Isomeric SMILES

C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)F

Canonical SMILES

CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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